molecular formula C11H8Cl2N2O B14044746 4-(Benzyloxy)-3,6-dichloropyridazine

4-(Benzyloxy)-3,6-dichloropyridazine

Cat. No.: B14044746
M. Wt: 255.10 g/mol
InChI Key: NNSLDXJWOZPEAF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,6-dichloropyridazine is an organic compound belonging to the pyridazine family This compound is characterized by a pyridazine ring substituted with benzyloxy and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3,6-dichloropyridazine typically involves the reaction of 3,6-dichloropyridazine with benzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the benzyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under reflux conditions or in the presence of catalysts.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3,6-dichloropyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,6-dichloropyridazine involves its interaction with specific molecular targets. The benzyloxy group can enhance its binding affinity to certain enzymes or receptors, while the dichloro groups can influence its electronic properties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of dichloro groups.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of dichloro groups.

    4-(Benzyloxy)-2-hydroxybenzylidene: Schiff base derivative with similar benzyloxy substitution.

Uniqueness: 4-(Benzyloxy)-3,6-dichloropyridazine is unique due to the presence of both benzyloxy and dichloro groups on the pyridazine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

3,6-dichloro-4-phenylmethoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-10-6-9(11(13)15-14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSLDXJWOZPEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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